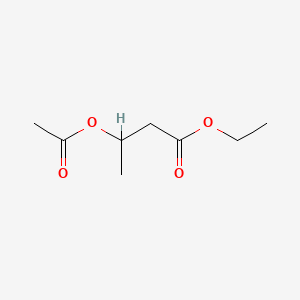

Ethyl 3-acetoxybutanoate

描述

Significance of Chiral Ethyl 3-acetoxybutanoate in Synthetic Chemistry

The importance of chiral this compound in synthetic chemistry lies in its ability to serve as a precursor to other valuable chiral molecules. Both the (R) and (S) enantiomers of its precursor, ethyl 3-hydroxybutanoate, are critical starting materials for the synthesis of numerous bioactive compounds. technion.ac.ilresearchgate.net For instance, optically active ethyl 3-hydroxybutanoate is a well-established chiral building block for the synthesis of natural products. orgsyn.orgorgsyn.org

The conversion of ethyl 3-hydroxybutanoate to this compound is a key step in various synthetic pathways. For example, in chemoenzymatic methods, racemic ethyl 3-hydroxybutanoate can be transformed into (R)-ethyl 3-acetoxybutanoate with high enantiomeric excess. researchgate.net This transformation is often achieved through lipase-catalyzed acylation. researchgate.netutupub.fi The resulting chiral this compound can then be used in subsequent reactions. For instance, (R)-enriched ethyl-3-acetoxybutyrate can undergo alcoholysis to produce optically pure (R)-ethyl-3-hydroxybutyrate. technion.ac.ilresearchgate.netnih.gov

Stereochemical Aspects and Enantiomeric Forms of this compound

This compound possesses a chiral center at the third carbon atom, leading to the existence of two enantiomeric forms: (R)-ethyl 3-acetoxybutanoate and (S)-ethyl 3-acetoxybutanoate. The spatial arrangement of the substituents around this stereocenter determines the molecule's three-dimensional structure and its interaction with other chiral molecules, which is a fundamental concept in stereochemistry.

The preparation of enantiomerically pure or enriched forms of this compound is a significant area of research. One common strategy involves the enzymatic resolution of racemic ethyl 3-hydroxybutanoate. technion.ac.ilresearchgate.netnih.gov For example, lipase-catalyzed acylation of racemic ethyl 3-hydroxybutanoate can preferentially produce one enantiomer of this compound, leaving the other enantiomer of the starting alcohol unreacted. researchgate.net Specifically, using Candida antarctica lipase (B570770) B (CAL-B), racemic ethyl 3-hydroxybutanoate can be converted to (R)-ethyl 3-acetoxybutanoate. researchgate.net

The absolute configuration of the enantiomers is crucial for their application in synthesis. For example, the synthesis of enantiopure (R)-ethyl 3-hydroxybutanoate can be achieved from (R)-ethyl 3-acetoxybutanoate through alcoholysis. researchgate.net The stereochemical course of reactions involving this compound and its precursors is a subject of detailed study, sometimes revealing complex outcomes. For instance, the decarboxylation of acetoacetate (B1235776), a related process, has been shown to proceed with a mix of retention and inversion of configuration. ffame.org

The distinct properties of each enantiomer are highlighted by their different applications and synthetic routes. While the (R)-enantiomer is often synthesized via enzymatic acylation, the (S)-enantiomer of the precursor alcohol can be obtained through yeast reduction of ethyl acetoacetate. orgsyn.orgorgsyn.org

Table 1: Enantiomeric Forms of this compound and Their Precursors

| Compound Name | Enantiomeric Form | Common Synthetic Route |

| This compound | (R) | Enzymatic acylation of racemic ethyl 3-hydroxybutanoate. researchgate.net |

| Ethyl 3-hydroxybutanoate | (S) | Yeast reduction of ethyl acetoacetate. orgsyn.orgorgsyn.org |

| Ethyl 3-hydroxybutanoate | (R) | Alcoholysis of (R)-ethyl 3-acetoxybutanoate. technion.ac.ilresearchgate.netresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWYJXYRFBRWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336958 | |

| Record name | Ethyl 3-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27846-49-7 | |

| Record name | Ethyl 3-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl DL-3-Acetoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Acetoxybutanoate

Chemoenzymatic and Biocatalytic Synthesis of Ethyl 3-acetoxybutanoate

Biocatalysis leverages the inherent selectivity of enzymes, such as lipases, to perform specific chemical transformations. utupub.fi For this compound, the main strategies involve the enantioselective acylation of a precursor, ethyl 3-hydroxybutanoate, or the reverse reaction, the enantioselective alcoholysis of this compound itself. researchgate.netresearchgate.nettechnion.ac.il

Enantioselective acylation is a common method for resolving racemic alcohols. In this process, a lipase (B570770) enzyme selectively transfers an acyl group from an acyl donor to one of the enantiomers of a racemic alcohol, producing an enantioenriched ester and leaving the unreacted alcohol enantiomer. unipd.it The reaction involves the kinetic resolution of racemic ethyl 3-hydroxybutanoate, where the (R)-enantiomer typically reacts faster. tandfonline.com

Several lipases have been investigated for the synthesis of this compound, each with distinct properties.

Candida antarctica lipase B (CAL-B): CAL-B, often in its immobilized form (Novozym 435), is the most frequently cited and highly effective biocatalyst for the acylation of ethyl 3-hydroxybutanoate. researchgate.netd-nb.info It demonstrates excellent enantioselectivity, preferentially acylating the (R)-enantiomer of ethyl 3-hydroxybutanoate to produce (R)-ethyl 3-acetoxybutanoate. researchgate.netresearchgate.net Studies have shown that using CAL-B in a solvent-free system for the acylation of racemic ethyl 3-hydroxybutanoate can result in (R)-ethyl 3-acetoxybutanoate with an enantiomeric excess (ee) of 92% and chemical yields of 85–90%. utupub.firesearchgate.netresearchgate.net This lipase is not only used for the acylation step but is also effective in the reverse alcoholysis reaction. technion.ac.ilnih.gov

Burkholderia cepacia lipase (BCL): This lipase, formerly known as Pseudomonas cepacia lipase, is recognized for its versatility, thermal resistance, and tolerance to a wide range of organic solvents and short-chain alcohols. nih.govnih.gov Its stability makes it a valuable catalyst in various synthesis reactions, including the kinetic resolution of secondary alcohols through transesterification. nih.govrsc.orgaidic.it While less specific data is available for its direct use in this compound synthesis compared to CAL-B, its known capabilities in resolving similar secondary alcohols make it a relevant biocatalyst in this field. nih.gov

Thermomyces lanuginosus lipase (TLL): TLL is a 1,3-regioselective lipase, meaning it primarily hydrolyzes ester bonds at the sn-1 and sn-3 positions of triglycerides. d-nb.infomdpi.com This enzyme has demonstrated excellent properties for catalyzing transesterification processes. d-nb.info Its application in the synthesis of various flavor esters has been established, showcasing its utility in esterification reactions under mild conditions. mdpi.comnih.gov

The efficiency and selectivity of the enzymatic acylation of ethyl 3-hydroxybutanoate are significantly influenced by the choice of acyl donor. researchgate.net Activated acyl donors, such as vinyl or isopropenyl esters, are often used to shift the reaction equilibrium towards the product side, preventing the reverse deacylation reaction. researchgate.net

Research shows that isopropenyl acetate (B1210297) is a highly effective acyl donor for the CAL-B catalyzed acylation of racemic ethyl 3-hydroxybutanoate, yielding a high enantiomeric ratio (E-value) of 150. researchgate.netresearchgate.net Vinyl acetate is also commonly used in efficient, solvent-free processes. technion.ac.ilnih.gov In contrast, using simple ethyl esters like ethyl acetate results in a much slower reaction and lower enantioselectivity. researchgate.net The choice of solvent also plays a role, with tert-butyl methyl ether (TBME) being a favored medium. researchgate.net

The structure of the substrate itself also affects the reaction. In studies involving various 3-hydroxybutyrate (B1226725) esters, extending the alkyl chain of the ester from ethyl to octyl led to a decrease in enantiomeric excess, while bulkier groups like benzyl (B1604629) or t-butyl improved the enantioselectivity of CAL-B. technion.ac.ilnih.gov

Table 1: Effect of Acyl Donor on the CAL-B Catalyzed Acylation of Racemic Ethyl 3-hydroxybutanoate

Data sourced from research conducted in TBME with CAL-B. researchgate.netresearchgate.net

Enzymatic alcoholysis is essentially the reverse of acylation, where an ester is cleaved by an alcohol in the presence of an enzyme. This strategy is employed as a biocatalytic deprotection method or to produce a highly purified enantiomer from an already enantioenriched ester. researchgate.nettechnion.ac.il

A powerful application of enzymatic alcoholysis is the enhancement of enantiomeric purity. After an initial kinetic resolution yields an enantioenriched product, a second enzymatic step can increase its optical purity further. utupub.fi For instance, the (R)-ethyl 3-acetoxybutanoate produced from the acylation of racemic ethyl 3-hydroxybutanoate can be subjected to a second enzymatic reaction. researchgate.net

The CAL-B-catalyzed alcoholysis of (R)-enriched this compound with ethanol (B145695) in a solvent such as TBME or hexane (B92381) effectively produces enantiopure (R)-ethyl 3-hydroxybutyrate with an enantiomeric excess greater than 99%. researchgate.nettechnion.ac.il This two-step process—acylation followed by alcoholysis—allows for the production of both (S)- and (R)-enantiomers of ethyl 3-hydroxybutyrate at high purity from the same racemic starting material. technion.ac.ilnih.gov

Table 2: CAL-B Catalyzed Alcoholysis for Enantiopure (R)-ethyl 3-hydroxybutyrate

Data compiled from sources detailing the two-step resolution process. researchgate.nettechnion.ac.ilnih.gov

Kinetic Resolution of Racemic Ethyl 3-hydroxybutanoate via Biocatalysis

The kinetic resolution of racemic ethyl 3-hydroxybutanoate (rac-EHB) is a widely employed method for producing enantiomerically enriched this compound. This biocatalytic approach typically involves the enantioselective acylation of the hydroxyl group of EHB. Lipases, such as those from Candida antarctica and Burkholderia cepacia, are frequently used for this transformation. utupub.fi

In a common strategy, racemic EHB is subjected to acylation using an acyl donor like vinyl acetate or isopropenyl acetate in the presence of a lipase. researchgate.netresearchgate.net The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, to form (R)-ethyl 3-acetoxybutanoate, leaving the unreacted (S)-ethyl 3-hydroxybutanoate. This allows for the separation of the resulting ester from the unreacted alcohol, yielding both enantiomers in high optical purity.

Optimizing the reaction conditions is crucial for maximizing the enantiomeric excess (ee) and yield of the desired this compound enantiomer. Key parameters that are often manipulated include the choice of enzyme, acyl donor, solvent, temperature, and substrate concentration.

For instance, in the lipase-catalyzed acylation of racemic ethyl 3-hydroxybutanoate, the selection of the acyl donor can significantly impact enantioselectivity. Studies have shown that using isopropenyl acetate as the acyl donor with Candida antarctica lipase B (CALB) can lead to considerably enhanced enantioselectivity compared to other acetate esters. researchgate.net

Furthermore, solvent-free systems have been explored to increase process throughput and reduce environmental impact. researchgate.netresearchgate.net In such systems, optimizing the molar ratio of the reactants becomes critical. For the acylation of EHB with vinyl acetate using CALB, an equimolar ratio was found to be optimal, as higher ratios of the acyl donor could slow the reaction rate. technion.ac.il

The development of a two-step enzymatic process has also proven effective for producing both (R)- and (S)-enantiomers of ethyl 3-hydroxybutanoate at high purity and yield. researchgate.net This process involves an initial solvent-free acetylation of racemic EHB to produce (S)-EHB and (R)-enriched this compound (AEB). The (R)-enriched AEB is then subjected to alcoholysis with ethanol, catalyzed by the same enzyme, to yield optically pure (R)-EHB. researchgate.net This integrated approach demonstrates how process design can be optimized for the efficient production of both chiral building blocks.

A chemoenzymatic method has also been developed to transform racemic ethyl 3-hydroxybutanoate into ethyl (R)-acetoxybutanoate with high chemical yields (85–90%) and an enantiomeric excess of 92%. researchgate.net This one-pot process involves the enantioselective acylation with isopropenyl acetate using CALB under solvent-free conditions, followed by mesylation of the unreacted (S)-alcohol and subsequent inversion of configuration with cesium acetate. researchgate.net

Table 1: Effect of Acyl Donor on CALB-Catalyzed Acylation of rac-EHB

| Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| PrCO₂CH₂CF₃ | 0.5 | 40 | 95 ± 1 |

| PrCO₂CH=CH₂ | 0.5 | 49 | 64 ± 4 |

| MeCO₂CH=CH₂ | 0.5 | 44 | 65 ± 1 |

| MeCO₂C(CH₃)=CH₂ | 0.5 | 48 | 150 ± 4 |

Data sourced from a study on the transformation of racemic ethyl 3-hydroxybutanoate. researchgate.net

The enantioselectivity of an enzyme in a kinetic resolution is quantified by the enantiomeric ratio, or E-value. wiley-vch.de The E-value is an intrinsic constant for a given enzyme under specific conditions and is independent of the reaction conversion. wiley-vch.de It represents the ratio of the specificity constants (kcat/KM) for the two enantiomers. wiley-vch.de A high E-value is desirable as it indicates a greater difference in the reaction rates for the two enantiomers, leading to higher enantiomeric excess of the product and the remaining substrate.

The E-value can be influenced by several factors, including the choice of acyl donor and the reaction medium. In the acylation of racemic ethyl 3-hydroxybutanoate catalyzed by Candida antarctica lipase B (CALB), the use of isopropenyl acetate as the acyl donor resulted in a significantly higher E-value (E = 150) compared to other acetate and butanoate esters. researchgate.net This suggests that the structure of the acyl donor plays a crucial role in the enzyme's ability to discriminate between the enantiomers of the alcohol.

The reaction environment, such as the presence of an organic solvent or a solvent-free system, can also affect the E-value. For the CALB-catalyzed acylation of racemic ethyl 3-hydroxybutanoate with isopropenyl acetate, the enantioselectivity was found to be somewhat higher in tert-butyl methyl ether (TBME) as a solvent compared to solvent-free conditions. researchgate.net Although minor experimental inaccuracies can cause variations in high E-values, this observation highlights the importance of the reaction medium in modulating enzyme enantioselectivity. researchgate.net

Table 2: Effect of Reactant Concentrations on CALB-Catalyzed Acylation in TBME at Room Temperature

| [rac-EHB]/[Isopropenyl Acetate] | Time (h) | Conversion (%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| 0.1 M / 0.4 M | 0.5 | 49 | 150 ± 3 |

| 0.1 M / 0.2 M | 0.5 | 49 | 151 ± 4 |

Data from a study on the transformation of racemic ethyl 3-hydroxybutanoate. researchgate.net

Immobilization and Recyclability of Biocatalysts for this compound Production

Candida antarctica lipase B (CALB), a commonly used enzyme for the kinetic resolution of ethyl 3-hydroxybutanoate, is often employed in an immobilized form, such as Novozym® 435. researchgate.netresearchgate.net This commercially available immobilized lipase has demonstrated high productivity and selectivity in both the acetylation of racemic ethyl 3-hydroxybutanoate and the subsequent alcoholysis of the resulting (R)-enriched this compound. researchgate.net

The recyclability of the immobilized biocatalyst is a critical factor for industrial-scale production. In a study on the solvent-free acetylation of ethyl 3-hydroxybutanoate, the immobilized CALB retained its activity for at least 20 cycles, achieving a conversion of 60% with an enantiomeric excess of over 96% for the (S)-ethyl 3-hydroxybutanoate in each batch. technion.ac.il This high level of reusability underscores the robustness of the immobilized enzyme under the applied reaction conditions.

However, the choice of reactor can impact the physical integrity and, consequently, the recyclability of the immobilized enzyme. While a stirred-tank reactor is a common choice, it was found to be unsuitable for large-scale production due to attrition of the enzyme particles. researchgate.nettechnion.ac.il This led to a decrease in conversion and enantiomeric excess over successive cycles. technion.ac.il To overcome this, a batchwise loop reactor system was implemented, where the immobilized enzyme was contained in a column and the reactants were circulated through the enzyme bed. researchgate.net This configuration minimized mechanical stress on the biocatalyst, contributing to its stability and long-term performance.

Influence of Reaction Environment on Enzymatic Efficiency and Stereoselectivity

The reaction environment, encompassing factors such as the solvent, temperature, and water activity, plays a pivotal role in determining the efficiency and stereoselectivity of the enzymatic synthesis of this compound.

The choice of solvent, or the decision to operate in a solvent-free system, significantly impacts the biocatalytic process. utupub.firesearchgate.net Organic solvents can influence enzyme activity and enantioselectivity. For the acylation of racemic ethyl 3-hydroxybutanoate with isopropenyl acetate catalyzed by Candida antarctica lipase B (CALB), the reaction was studied in various organic solvents. The order of most favored reaction media was found to be diisopropyl ether (DIPE) ≈ tert-butyl methyl ether (TBME) > toluene (B28343) > hexane > cyclohexane. researchgate.net In some cases, the enantioselectivity in an organic solvent like TBME was slightly higher than in solvent-free systems. researchgate.net

However, solvent-free systems offer several advantages, including higher volumetric productivity, reduced reactor and distillation column sizes, and a better environmental profile. technion.ac.il The absence of a solvent simplifies downstream processing and reduces waste. For the production of this compound, solvent-free acetylation of racemic ethyl 3-hydroxybutanoate with vinyl acetate has been successfully implemented on a large scale. researchgate.nettechnion.ac.il

In a comparative study for the acetylation of EHB, the influence of hexane, diisopropylether (DIPE), and a neat (solvent-free) solution was examined. The results indicated no significant difference in reaction rates or enantioselectivity among these conditions, with enantiomeric excesses greater than 95% being achieved. technion.ac.il This demonstrates the feasibility and potential benefits of conducting the reaction under solvent-free conditions.

Temperature is a critical parameter that affects both the rate of the enzymatic reaction and the stability of the biocatalyst. For the lipase-catalyzed synthesis of this compound, reactions are typically conducted at moderately elevated temperatures to enhance the reaction rate. For instance, laboratory-scale optimizations for the acetylation of ethyl 3-hydroxybutanoate and the alcoholysis of this compound were performed at 45°C. technion.ac.il

Water activity (a_w) is another crucial factor, particularly in non-aqueous or solvent-free systems. The amount of water associated with the enzyme can significantly influence its catalytic activity and stability. While not explicitly detailed in the provided context for this specific reaction, it is a well-established principle in biocatalysis that maintaining an optimal water activity is essential for maximizing enzyme performance. The water content of the commercial immobilized Candida antarctica lipase B (CALB) used in these syntheses is noted to be between 1% and 2% w/w, indicating the importance of this parameter. technion.ac.il

Substrate-to-Enzyme Ratio Investigations

The efficiency of the enzymatic synthesis of this compound is significantly influenced by the substrate-to-enzyme ratio. In the lipase-catalyzed acylation of racemic ethyl 3-hydroxybutanoate, the concentration of the enzyme, such as Candida antarctica lipase B (CAL-B), directly impacts the reaction's conversion rate.

Studies have shown that increasing the concentration of CAL-B can lead to higher conversions in a shorter time. For instance, in a model reaction for the acylation of racemic ethyl 3-hydroxybutanoate, the conversion rates were observed to increase with higher enzyme content. researchgate.net Specifically, with vinyl butanoate as the acyl donor, conversions of 24%, 40%, 40%, 49%, and 54% were achieved with CAL-B concentrations of 5, 10, 20, 50, and 100 mg/mL, respectively, after just 5 minutes of reaction. researchgate.net

In a solvent-free system for the acetylation of racemic ethyl 3-hydroxybutanoate using vinyl acetate, the molar ratio of the acyl donor to the substrate also plays a critical role. An equimolar ratio of vinyl acetate to ethyl 3-hydroxybutanoate was found to be optimal, achieving 60% conversion in 2 hours. technion.ac.il Increasing the molar ratio beyond this point was observed to slow down the reaction rate. technion.ac.il

The following table summarizes the effect of enzyme concentration on the conversion rate in the acylation of racemic ethyl 3-hydroxybutanoate. researchgate.net

Table 1: Effect of CAL-B Concentration on Conversion Rate

| Enzyme Concentration (mg/mL) | Conversion (%) after 5 min |

|---|---|

| 5 | 24 |

| 10 | 40 |

| 20 | 40 |

| 50 | 49 |

| 100 | 54 |

Data from a model reaction using vinyl butanoate as the acyl donor. researchgate.net

Biocatalyst Engineering for Improved Enantiomeric Control in this compound Synthesis

Biocatalyst engineering presents a powerful strategy for enhancing the enantioselectivity of enzymes used in the synthesis of this compound. While specific examples of engineering the lipase itself for this particular synthesis are not detailed in the provided sources, the broader principles of biocatalyst engineering are well-established and relevant. nih.gov Techniques such as directed evolution and rational design are employed to create enzyme variants with improved properties, including higher enantioselectivity, activity, and stability. nih.gov

The choice of biocatalyst is critical. For the kinetic resolution of racemic ethyl 3-hydroxybutanoate, Candida antarctica lipase B (CAL-B) has been identified as a highly enantioselective enzyme. researchgate.netutupub.fi The enantioselectivity of lipases can also be influenced by the structure of the substrate. For example, in the resolution of 3-hydroxybutyric acid esters, using bulky ester groups like benzyl or t-butyl can improve the enantioselectivity of the enzyme. technion.ac.ilnih.gov Conversely, extending the alkyl chain of the ester from ethyl to octyl can lead to a decrease in enantiomeric excess. technion.ac.ilnih.gov

Chemoenzymatic Strategies Incorporating Configuration Inversion for this compound Derivatives

Mesylation and Subsequent Nucleophilic Inversion Protocols

A highly effective chemoenzymatic approach involves the lipase-catalyzed acylation of racemic ethyl 3-hydroxybutanoate, followed by the inversion of the unreacted (S)-enantiomer. researchgate.netresearchgate.net In this process, the initial enzymatic acylation yields (R)-ethyl 3-acetoxybutanoate and unreacted (S)-ethyl 3-hydroxybutanoate. researchgate.net The unreacted (S)-alcohol is then converted into a good leaving group by mesylation, reacting it with methanesulfonyl chloride (MsCl). researchgate.netresearchgate.netresearchgate.net

Subsequent nucleophilic substitution with an acetate source, such as cesium acetate, proceeds via an SN2 mechanism, leading to the inversion of the stereocenter and forming the desired (R)-ethyl 3-acetoxybutanoate. researchgate.netresearchgate.net This one-pot protocol can transform racemic ethyl 3-hydroxybutanoate into (R)-ethyl 3-acetoxybutanoate with high chemical yields (85–90%) and an enantiomeric excess of up to 92%. researchgate.netresearchgate.net A similar strategy has been employed for the large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate, where the mesylate of (R)-ethyl 3-hydroxybutyrate is inverted under neutral conditions using calcium carbonate in water. researchgate.net

Mitsunobu Reaction Applications in Stereoinversion

The Mitsunobu reaction is a well-established method for the inversion of stereochemistry in alcohols and is applicable to the synthesis of this compound derivatives. utupub.fiwikipedia.org This reaction converts a secondary alcohol to an ester with complete inversion of configuration. wikipedia.orgorganic-chemistry.org The process involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

In the context of preparing enantiopure ethyl 3-hydroxybutanoate, the Mitsunobu reaction can be used to invert the configuration of one of the enantiomers. utupub.fi For instance, the unreacted alcohol from a kinetic resolution can be subjected to Mitsunobu conditions with a suitable carboxylic acid to yield the ester with the opposite stereochemistry. utupub.fi While a direct application of the Mitsunobu reaction to produce this compound from its precursor is not explicitly detailed in the provided sources, its utility in inverting secondary alcohols makes it a relevant and powerful tool in chemoenzymatic strategies. utupub.fiwikipedia.orgorganic-chemistry.org The reaction proceeds by activating the alcohol with triphenylphosphine and DEAD, followed by an SN2 displacement by the nucleophile (in this case, an acetate source), which ensures the inversion of the stereocenter. wikipedia.orgorganic-chemistry.org

Chemical Synthesis and Derivatization of this compound

Esterification and Acetylation Routes from Precursors

The chemical synthesis of this compound can be achieved through the esterification of 3-hydroxybutanoic acid followed by acetylation, or directly from its precursor, ethyl 3-hydroxybutanoate. rsc.orggre.ac.uk A common laboratory preparation involves the acetylation of ethyl 3-hydroxybutanoate using acetic anhydride (B1165640). rsc.orggre.ac.uk This reaction is typically carried out in the presence of a base like pyridine (B92270) or in an acidic medium. rsc.orggre.ac.uk

For example, a solution of acetic anhydride and acetic acid in chloroform (B151607) can be used to acetylate ethyl 3-hydroxybutanoate overnight at 50°C. rsc.org Another method involves the reduction of ethyl acetoacetate (B1235776) to give ethyl 3-hydroxybutyrate, which can then be acetylated. wikipedia.org The industrial production of ethyl acetoacetate, a precursor, is achieved by treating diketene (B1670635) with ethanol. wikipedia.org

The following table lists the chemical compounds mentioned in this article.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Benzyl 3-hydroxybutyrate |

| Calcium carbonate |

| Cesium acetate |

| Chloroform |

| Diethyl azodicarboxylate (DEAD) |

| Diketene |

| Ethanol |

| This compound |

| Ethyl 3-hydroxybutanoate |

| Ethyl acetoacetate |

| Isopropenyl acetate |

| Methanesulfonyl chloride (MsCl) |

| Octyl 3-hydroxybutyrate |

| Pyridine |

| t-Butyl 3-hydroxybutyrate |

| Triphenylphosphine (PPh₃) |

| Vinyl acetate |

Synthesis of Halogenated Acetoxybutanoate Derivatives (e.g., ethyl α-bromo-β-acetoxybutyrate)

The synthesis of halogenated acetoxybutanoate derivatives, such as ethyl α-bromo-β-acetoxybutyrate, can be achieved through the reaction of an unsaturated ester with a bromine source in a hydroxylic solvent. A common precursor for this synthesis is ethyl crotonate. The addition of bromine to an olefinic compound like ethyl crotonate in a solvent such as glacial acetic acid results in the incorporation of both a bromine atom and an acetoxy group across the double bond. uni.edu

To suppress the formation of the undesired ethyl α,β-dibromobutyrate byproduct, which can occur when using molecular bromine, a source of positive bromine like N-bromoacetamide is often employed. uni.edu This reagent facilitates the desired bromo-acetoxylation reaction with greater selectivity. The reaction involves the electrophilic addition of a bromonium ion to the double bond, followed by nucleophilic attack by the acetic acid solvent and subsequent proton transfer.

Another approach involves the use of bromine and mercuric oxide in glacial acetic acid with ethyl crotonate. This method can also yield the desired bromo-acetoxy derivative, although under certain conditions, it may lead directly to the diacetoxy product. uni.edu

Table 1: Synthesis of Ethyl α-bromo-β-acetoxybutyrate

| Precursor | Reagents | Solvent | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| Ethyl crotonate | N-Bromoacetamide | Glacial Acetic Acid | Use of a positive bromine source to suppress dibromide formation. | erythro-Ethyl α-bromo-β-acetoxybutyrate | uni.edu |

Preparation of Diacetoxybutanoate Derivatives (e.g., ethyl α,β-diacetoxybutyrate)

The preparation of diacetoxybutanoate derivatives like ethyl α,β-diacetoxybutyrate typically involves the nucleophilic substitution of a halogenated precursor. Starting from ethyl α-bromo-β-acetoxybutyrate, the bromine atom can be displaced by an acetate group.

One effective method is the reaction of ethyl α-bromo-β-acetoxybutyrate with silver acetate in acetic acid. uni.edu This reaction proceeds via a substitution mechanism where the acetate ion acts as the nucleophile. Research has shown that using acetic acid containing a small amount of water can yield the threo isomer of ethyl α,β-diacetoxybutyrate from the erythro-bromo-acetoxy precursor, achieving a yield of 60%. uni.edu The presence of water is believed to facilitate an inversion mechanism during the substitution. uni.edu

An alternative route involves the direct reaction of ethyl crotonate with bromine and mercuric oxide in glacial acetic acid. This combination of reagents can lead to the formation of ethyl α,β-diacetoxybutyrate as the primary product. uni.edu It is presumed that mercuric acetate, formed in situ, displaces the bromine in the initially formed ethyl α-bromo-β-acetoxybutyrate intermediate. uni.edu

Table 2: Synthesis of Ethyl α,β-diacetoxybutyrate

| Precursor | Reagents | Solvent | Yield | Product | Ref |

|---|---|---|---|---|---|

| Ethyl α-bromo-β-acetoxybutyrate | Silver acetate | Acetic acid (with trace water) | 60% | threo-Ethyl α,β-diacetoxybutyrate | uni.edu |

Reactivity and Reaction Mechanisms of Ethyl 3 Acetoxybutanoate

Mechanistic Studies of Elimination Reactions Involving 3-acetoxybutanoate Esters

The base-catalyzed 1,2-elimination reactions of β-acetoxy esters, such as ethyl 3-acetoxybutanoate, are complex and can proceed through multiple mechanistic pathways. The specific pathway is influenced by factors like the substrate structure, base strength, and reaction conditions. The primary mechanisms under consideration are the E1cB and E2 pathways. wikipedia.org

E1cB Pathway Investigations using Acetoxy Ester Models

The Elimination Unimolecular conjugate Base (E1cB) mechanism is characterized by a two-step process involving the initial formation of a carbanion intermediate. wikipedia.org Computational studies using mthis compound as a model have provided significant insight into this pathway. acs.org These studies show that the elimination reaction follows a stepwise irreversible E1cB (E1cBI) mechanism. acs.org

The process begins with the abstraction of a proton from the α-carbon by a base (e.g., hydroxide), forming a resonance-stabilized enolate anion intermediate. acs.org This carbanion formation is the first and often rate-determining step. The negative charge on this intermediate is delocalized onto the carbonyl oxygen, and it is further stabilized by solvent interactions, such as hydrogen bonds from water molecules. acs.org In the second step, the acetoxy group is expelled as a leaving group to form the final α,β-unsaturated ester product. acs.org The geometries and charge distributions calculated for the reaction support the presence of this distinct enolate anion intermediate, a hallmark of the E1cB pathway. acs.org

Table 1: Calculated Free-Energy Profile for Elimination of Mthis compound via E1cB Pathway Data sourced from computational studies on the reaction energetics. acs.org

| Reaction Step | Pathway | Relative Free Energy (kcal/mol) | Description |

| Transition State 1 | Anti | 24.0 | Energy barrier for anti-proton abstraction |

| Transition State 1 | Syn | 25.7 | Energy barrier for syn-proton abstraction |

| Intermediate | Anti-Enolate | 20.3 | Stability of the intermediate from the anti pathway |

| Intermediate | Syn-Enolate | 20.9 | Stability of the intermediate from the syn pathway |

| Transition State 2 | Anti | 29.4 | Energy barrier for leaving group expulsion (anti) |

| Transition State 2 | Syn | 30.1 | Energy barrier for leaving group expulsion (syn) |

E2 Pathway Elucidation and Transition State Analysis

The concerted second-order elimination (E2) mechanism, where proton abstraction and leaving group departure occur simultaneously, is an alternative pathway. wikipedia.org For β-acetoxybutanoate esters, the E2 mechanism is generally less favored compared to the E1cB pathway. acs.org Computational studies indicate that substrates with better nucleofuges (leaving groups) and less-acidic α-protons are more inclined to follow an E2 mechanism. acs.org For instance, replacing the acetoxy group with a superior leaving group like mesyloxy shifts the mechanism towards a concerted but asynchronous E2 pathway with an E1cB-like transition state. acs.org

In the case of acetoxy esters, the relatively poor leaving group ability of the acetate (B1210297) and the acidity of the α-proton (due to the adjacent ester group) make the formation of a carbanion intermediate (E1cB) more energetically favorable than a fully concerted E2 process. acs.orgresearchgate.net The distinction lies in whether a kinetically significant intermediate exists; for mthis compound, calculations confirm such an intermediate, favoring the E1cB assignment. acs.org

Stereochemical Course of Elimination (Anti vs. Syn)

The stereochemistry of elimination is a critical aspect of the reaction mechanism. Traditionally, E2 reactions are known for their anti-periplanar stereospecificity. libretexts.org However, studies have shown that E1cB reactions can also exhibit a strong preference for anti-elimination. researchgate.net For acetoxy ester models, the anti pathway is favored, with a calculated free-energy barrier for the initial proton abstraction being approximately 1.7 kcal/mol lower than for the syn pathway. acs.org This preference is attributed to the stability of the transition state leading to the anti-enolate.

Interestingly, detailed investigations using stereospecifically deuterated acetoxy esters have revealed a competing syn-elimination pathway. nih.govacs.org Research has shown that while anti-elimination is dominant, a notable portion of the reaction (23 ± 2% for a tert-butyl acetoxybutanoate model) can proceed through a syn pathway. nih.govacs.org This syn elimination is not a simple E1cB or E2 process but is proposed to be an intramolecular (Ei) mechanism. This pathway likely involves the formation of an oxyanion through nucleophilic attack at the carbonyl carbon of the β-acetoxy group, which facilitates the removal of the syn-proton. nih.govacs.org The extent of this syn pathway is sensitive to steric hindrance; for example, using a bulkier β-trimethylacetoxy group reduces the amount of syn elimination to just 6 ± 1%. nih.govacs.org

Hydrolysis and Transesterification Pathways of this compound

This compound, having two ester functionalities, can undergo hydrolysis and transesterification at either the ethyl ester or the acetoxy group. These reactions can be catalyzed by acids or bases, but enzymatic catalysis has been extensively studied for its high selectivity. libretexts.org

Enzyme-catalyzed transformations, particularly using lipases, are prominent for this substrate. Candida antarctica lipase (B570770) B (CAL-B) is highly effective in mediating these reactions. researchgate.nettechnion.ac.il Alcoholysis, a form of transesterification, is a key reaction. For instance, (R)-enriched this compound can be subjected to alcoholysis with ethanol (B145695) in the presence of CAL-B. researchgate.netresearchgate.net This selectively cleaves the acetoxy group, producing highly enantiopure (R)-ethyl 3-hydroxybutanoate. researchgate.nettechnion.ac.il

This enzymatic process is highly selective for the acetoxy group over the ethyl ester group. The reaction conditions, such as the solvent and the concentration of the alcohol, are optimized to achieve high conversion and enantiomeric purity. researchgate.net For example, the reaction is often performed in solvents like tert-butyl methyl ether (TBME). researchgate.netresearchgate.net

Table 2: Lipase-Catalyzed Alcoholysis of this compound Data compiled from studies on enzymatic resolutions. researchgate.netresearchgate.net

| Enzyme | Substrate | Reactant | Solvent | Outcome |

| Candida antarctica lipase B (CAL-B) | (R)-ethyl 3-acetoxybutanoate | Ethanol | TBME | Enantiopure (R)-ethyl 3-hydroxybutanoate (>99% ee) |

| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutanoate | Isopropenyl acetate | Solvent-free | (R)-ethyl 3-acetoxybutanoate (~89% ee) |

Nucleophilic Substitution Reactions of this compound

This compound and its derivatives can participate in nucleophilic substitution reactions, typically involving the displacement of a leaving group at the β-position.

One well-documented example involves converting the hydroxyl group of ethyl 3-hydroxybutanoate into a better leaving group, such as a mesylate. The resulting ethyl 3-mesyloxybutanoate can then undergo an SN2 reaction with an acetate nucleophile, such as cesium acetate. researchgate.net This reaction proceeds with inversion of configuration and results in the formation of this compound. This specific transformation is a key step in a chemoenzymatic process to convert racemic ethyl 3-hydroxybutanoate into a single enantiomer of the acetate product. researchgate.net

In a different context, the acetoxy group itself can act as a leaving group in allylic systems. Studies on the related compound ethyl 2-methylene-3-acetoxybutanoate showed it undergoes nucleophilic substitution with concomitant allylic rearrangement (SN2') when treated with nucleophiles like t-butylperoxylate anion. sci-hub.se

Furthermore, related structures demonstrate that other leaving groups at the β-position can be displaced by acetate. For example, the reaction of silver acetate with erythro-ethyl α-bromo-β-acetoxybutyrate results in the formation of threo-ethyl α,β-diacetoxybutyrate through a nucleophilic substitution that proceeds with inversion of stereochemistry. uni.edu

Applications of Ethyl 3 Acetoxybutanoate in Advanced Organic Synthesis

Role as a Chiral Building Block from the Chiral Pool

Ethyl 3-acetoxybutanoate is a valuable member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. ethz.chcymitquimica.com These building blocks are instrumental in asymmetric synthesis, providing a strategic advantage by incorporating a predefined stereocenter into a target molecule, thus avoiding the need for complex and often low-yielding asymmetric induction steps. The inherent chirality of this compound makes it an attractive starting material for the synthesis of a wide array of optically active compounds. ethz.chlookchem.comresearchgate.net

Precursor to Enantiopure Ethyl 3-hydroxybutyrates

One of the most significant applications of this compound is its role as a precursor to enantiopure ethyl 3-hydroxybutyrates (EHB). ethz.chcymitquimica.comlookchem.comresearchgate.netresearchgate.netthegoodscentscompany.com Both (S)- and (R)-enantiomers of EHB are highly sought-after intermediates in the pharmaceutical and fine chemical industries. researchgate.nettechnion.ac.il

The conversion of racemic ethyl 3-hydroxybutanoate to its enantiopure forms often involves enzymatic kinetic resolution. In a typical process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one enantiomer of the racemic alcohol. researchgate.nettechnion.ac.ilutupub.fi For instance, the enantioselective acylation of racemic ethyl 3-hydroxybutanoate with an acyl donor like isopropenyl acetate (B1210297) can yield ethyl (R)-3-acetoxybutanoate and the unreacted (S)-ethyl 3-hydroxybutanoate, both with high enantiomeric excess. researchgate.netresearchgate.net The resulting ethyl (R)-3-acetoxybutanoate can then be subjected to alcoholysis, again catalyzed by a lipase, to produce enantiopure (R)-ethyl 3-hydroxybutyrate (B1226725). researchgate.netresearchgate.net This chemoenzymatic approach provides an efficient route to both enantiomers of ethyl 3-hydroxybutyrate from a common racemic precursor. utupub.fi

| Starting Material | Catalyst | Acyl Donor | Product 1 | Product 2 |

| Racemic ethyl 3-hydroxybutanoate | Candida antarctica lipase B (CAL-B) | Isopropenyl acetate | Ethyl (R)-3-acetoxybutanoate | (S)-ethyl 3-hydroxybutanoate |

| Ethyl (R)-3-acetoxybutanoate | Candida antarctica lipase B (CAL-B) | Ethanol (B145695) | (R)-ethyl 3-hydroxybutyrate | - |

Intermediate for the Synthesis of Bioactive Molecules

The chirality and functionality of this compound and its derivatives make them crucial intermediates in the synthesis of a variety of bioactive molecules.

Utilization in Carbapenem (B1253116) Antibiotic Synthesis

Enantiomerically pure ethyl 3-hydroxybutyrate, derived from this compound, is a key starting material for the synthesis of carbapenem antibiotics. ethz.chlookchem.comtechnion.ac.il Carbapenems are a class of broad-spectrum β-lactam antibiotics. The stereochemistry of the side chain at the C-3 position of the carbapenem core is critical for their antibacterial activity, and the use of enantiopure building blocks like ethyl (S)-3-hydroxybutyrate ensures the correct stereochemical outcome in the final antibiotic. lookchem.com The biosynthesis of some carbapenems has been shown to involve acetate-derived units, further highlighting the structural relevance of compounds like this compound. nih.gov

Building Block for Pyrethroid Insecticides

This compound derivatives serve as building blocks in the synthesis of certain pyrethroid insecticides. nsc.ru Pyrethroids are synthetic analogues of the natural pyrethrins, which are esters of chrysanthemic acid or pyrethric acid. google.comresearchgate.netarkat-usa.org The synthesis of these complex molecules often relies on the assembly of chiral fragments. While the core structure of most pyrethroids is based on cyclopropane (B1198618) carboxylic acids, the synthesis of specific, modified pyrethroids can utilize chiral intermediates derived from the chiral pool, including those accessible from this compound.

Intermediates for 3-(1′-hydroxyethyl)-2-azetidinones

Ethyl (S)-3-hydroxybutyrate is a direct precursor to 3-(1′-hydroxyethyl)-2-azetidinones. ethz.chlookchem.com These azetidinone derivatives are crucial intermediates in the synthesis of carbapenem antibiotics, forming the β-lactam core of these drugs. The synthesis involves the conversion of the hydroxybutyrate ester into the corresponding β-lactam ring system, with the stereochemistry of the starting material dictating the stereochemistry of the final product.

Precursors for β-Hydroxy Nitriles in Pharmaceutical Synthesis

The transformation of ethyl 3-hydroxybutanoate into β-hydroxy nitriles represents another important application in pharmaceutical synthesis. utupub.fi These β-hydroxy nitriles are valuable intermediates for a range of drug molecules. Lipase-catalyzed kinetic resolution of racemic alcohols can be employed to produce enantiopure β-hydroxy nitriles, which are then used in the synthesis of various pharmaceuticals, including antidepressant drugs. utupub.firesearchgate.net The chemoenzymatic synthesis of these intermediates often leads to more efficient and environmentally friendly processes compared to traditional chemical methods. utupub.fi

Synthesis of Homologous and Analogous 3-acetoxybutanoate Esters (e.g., hexyl 3-acetoxybutanoate, octyl 3-acetoxybutanoate)

The synthesis of homologous and analogous esters of 3-acetoxybutanoic acid, such as hexyl 3-acetoxybutanoate and octyl 3-acetoxybutanoate, is of significant interest, particularly in the field of chemical ecology for the preparation of insect pheromones. researchgate.netnih.gov These compounds are often synthesized from precursors like 3-hydroxybutyric acid or its ethyl ester through esterification or transesterification, followed by acetylation. Both chemical and enzymatic methods have been developed to produce these esters, including their chiral forms. gre.ac.uktechnion.ac.il

One established chemical route to synthesize racemic hexyl 3-acetoxybutanoate begins with racemic 3-hydroxybutyric acid. gre.ac.uk This acid is first converted to its corresponding hexyl ester, hexyl 3-hydroxybutanoate. A common method for this esterification involves the use of trimethylsilyl (B98337) chloride and hexanol in a solvent like dichloromethane. gre.ac.uk Following the formation of the hydroxy ester, the hydroxyl group is acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield the final product, hexyl 3-acetoxybutanoate. gre.ac.uk

Enzymatic methods offer a pathway to stereoselective synthesis. For instance, the synthesis of hexyl (3R)-3-acetoxybutyrate has been achieved as part of the total synthesis of insect sex pheromones. nih.govgre.ac.uk This often involves the kinetic resolution of a racemic precursor. Lipases, such as immobilized Candida antarctica lipase B (CALB), are highly effective for these transformations. technion.ac.ilresearchgate.net They can selectively acylate one enantiomer of a racemic alcohol or, conversely, selectively de-acylate one enantiomer of a racemic acetate.

Transesterification is another key strategy, particularly for creating a range of esters from a common, readily available starting material like ethyl 3-hydroxybutanoate. technion.ac.il This reaction involves exchanging the ethyl group of the ester with a longer alkyl chain, such as hexyl or octyl. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid, under reflux conditions. technion.ac.il The resulting long-chain 3-hydroxybutanoate ester can then be acetylated to produce the desired 3-acetoxybutanoate ester. Research has shown that lipase-catalyzed transesterification is also a viable, though sometimes less enantioselective, route for these longer-chain esters. technion.ac.il For example, studies on the enzymatic resolution of ethyl 3-hydroxybutyrate noted that extending the ester's alkyl chain from ethyl to octyl led to a decrease in the enantiomeric excess achieved during the reaction. technion.ac.ilresearchgate.net

The table below summarizes various synthetic approaches for preparing these homologous esters.

| Target Compound | Starting Material | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| Hexyl 3-acetoxybutanoate (racemate) | 3-Hydroxybutyric acid | 1. Trimethylsilyl chloride, Hexanol 2. Acetic anhydride, Pyridine | Esterification followed by Acetylation | gre.ac.uk |

| Hexyl 3-hydroxybutanoate | Ethyl 3-hydroxybutanoate | Hexanol, p-TsOH·H₂O | Acid-catalyzed Transesterification | technion.ac.il |

| Octyl 3-hydroxybutanoate | Ethyl 3-hydroxybutanoate | Octanol, p-TsOH·H₂O | Acid-catalyzed Transesterification | technion.ac.il |

| Hexyl (R)-3-acetoxybutyrate | (R)-3-Hydroxybutyric acid | (Not specified, general route implied) | Esterification and Acetylation | nih.gov |

Detailed research into the synthesis of hexyl (3R)-3-acetoxybutyrate, a component of the female-produced sex pheromone of the tea pest Helopeltis cinchonae, highlights the practical application of these synthetic strategies. nih.govmdpi.com The synthesis was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis by comparison with the synthesized standard. nih.gov

Analytical Methodologies for Ethyl 3 Acetoxybutanoate

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for separating ethyl 3-acetoxybutanoate from reaction mixtures and for quantifying its enantiomeric purity.

Gas Chromatography (GC) and Chiral Gas Chromatography

Gas chromatography (GC) is a primary technique for assessing the purity of this compound. calpaclab.com The compound is vaporized and passed through a column, with different components separating based on their boiling points and interactions with the column's stationary phase. oshadhi.co.uk A flame ionization detector (FID) is commonly used for detection. For instance, on a 15-m Stabilwax column, this compound has a retention time of 20 minutes under a specific temperature program. technion.ac.il The enantiomers of this compound can be resolved using chiral GC columns, such as β-DEX 120, which allows for the determination of enantiomeric excess (ee). rsc.org On this column, the (R)-enantiomer has a retention time of 15.2 minutes, while the (S)-enantiomer has a retention time of 16.1 minutes. rsc.org

Table 1: GC Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column Type | Stabilwax (15 m, 0.53 mm ID) | technion.ac.il |

| Temperature Program | 40°C (8 min), then to 200°C at 5°C/min, then to 250°C at 25°C/min | technion.ac.il |

| Retention Time | 20.0 min | technion.ac.il |

| Chiral Column | β-DEX 120 | rsc.org |

| Chiral Separation RT (R-enantiomer) | 15.2 min | rsc.org |

| Chiral Separation RT (S-enantiomer) | 16.1 min | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of reactions involving this compound. researchgate.net It allows for the separation and quantification of reactants, intermediates, and products in a liquid mobile phase. sigmaaldrich.com Chiral HPLC, using columns like the Chiralpak AD-H, can also be employed to determine the enantiomeric excess of the compound. The progress of enzymatic resolutions to produce enantiomerically enriched ethyl 3-hydroxybutyrate (B1226725) from this compound has been monitored using HPLC. technion.ac.il In these analyses, samples are periodically withdrawn from the reaction mixture and analyzed to determine the conversion and enantiomeric excess. technion.ac.il

Spectroscopic Characterization for Structural Confirmation

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 174.19 g/mol . nih.gov When coupled with gas chromatography (GC-MS), it becomes a highly effective method for both separating and identifying the compound in a mixture. researchgate.netspectrabase.com The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragment ions that help to confirm its structure. spectrabase.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands for the ester functional groups. A strong absorption peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester groups. Another significant peak is observed around 1240 cm⁻¹, which corresponds to the C-O-C asymmetric stretching of the ester linkage.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Ester C=O Stretch | ~1740 | |

| Ester C-O-C Asymmetric Stretch | ~1240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, and it provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are employed for this purpose. rsc.org

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. rsc.org

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 5.20-5.30 | m | 1H | CH | rsc.org |

| 3.60 | q | 2H | OCH₂ | rsc.org |

| 2.54-2.57 | dd | 2H | CH₂COO | rsc.org |

| 2.01 | s | 3H | OAc | rsc.org |

| 1.29 | t | 3H | CH₂CH₃ | rsc.org |

| 1.22 | d | 3H | CHCH₃ | rsc.org |

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 170.5 | C=O (acetate) | |

| 170.1 | C=O (ester) | |

| 60.8 | OCH₂ |

Theoretical and Computational Investigations of Ethyl 3 Acetoxybutanoate

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations have been instrumental in understanding the mechanisms of reactions involving esters like ethyl 3-acetoxybutanoate. By modeling the potential energy surface, researchers can map out the most likely pathways a reaction will follow and determine the energy barriers associated with these pathways.

The elimination reactions of β-substituted butanoic acid derivatives, including models similar to this compound, have been studied using quantum chemical calculations to map their free-energy surfaces (FES). acs.org For instance, a study on mthis compound, a close analog, revealed that its base-catalyzed elimination follows a two-step E1cBI (Elimination, Unimolecular, conjugate Base, Irreversible) pathway. acs.org

The reaction is initiated by the abstraction of an α-hydrogen by a hydroxide (B78521) ion, leading to the formation of a carbanion intermediate. The calculations showed that the anti pathway is energetically favored over the syn pathway. acs.org The free-energy barrier for the first transition state (TS1) of the anti pathway was found to be approximately 1.7 kcal/mol lower than that of the syn pathway, which aligns well with experimental observations of an anti/syn product ratio of 20/1. acs.org

Table 1: Calculated Pseudochemical Potential Profile for the Elimination Reaction of Mthis compound acs.org

| Species | U₀(S) (kcal/mol) |

| Reactant (R) | 0.0 |

| anti-TS1 | 22.1 |

| syn-TS1 | 23.8 |

| Intermediate (I) | 20.3 |

| anti-TS2 | 26.6 |

| syn-TS2 | 26.9 |

| Product (P) | -16.4 |

This table presents the calculated pseudochemical potential at stationary points for the elimination reaction.

Detailed characterization of the transition states and intermediates provides crucial information about the reaction mechanism. In the E1cBI pathway of mthis compound, the first transition state (TS1) involves the breaking of a C-H bond and the formation of an O-H bond. acs.org At TS1, the C-H bond of the α-proton is elongated to 1.38 Å from its length of 1.10 Å in the reactant. acs.org

The intermediate formed is an enolate anion, which is stabilized by hydrogen bonds from two water molecules. acs.org The second transition state (TS2) corresponds to the departure of the acetate (B1210297) leaving group. The calculated structures reveal the specific geometric arrangements and charge distributions that govern the reactivity and stereochemistry of the elimination process. acs.org

Table 2: Key Bond Distances in the Reactant and Transition States of Mthis compound Elimination acs.org

| Species | Bond | Bond Length (Å) |

| Reactant | C-H (α-proton) | 1.10 |

| anti-TS1 | C-H | 1.38 |

| O-H | 1.25 | |

| syn-TS1 | C-H | 1.38 |

| O-H | 1.24 |

This table highlights the changes in bond lengths during the initial proton abstraction step.

Molecular Modeling of Enzyme-Substrate Interactions for Enantioselectivity Prediction

Molecular modeling is a key tool for understanding and predicting the enantioselectivity of enzymes used in the synthesis of chiral molecules like the enantiomers of ethyl 3-hydroxybutanoate, which can be produced from this compound. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the kinetic resolution of racemic mixtures. utupub.firesearchgate.net

Modeling studies help to elucidate how the enzyme's active site preferentially binds one enantiomer over the other. These models often employ a "three-point interaction" concept to explain the stereoselective binding of a substrate within the chiral environment of the enzyme's active site. utupub.fi By simulating the docking of both enantiomers of a substrate into the active site, researchers can predict which enantiomer will react faster.

For example, in the acylation of secondary alcohols catalyzed by CALB, molecular dynamics (MD) simulations and systematic search calculations have been used to analyze the substrate's accessible volume within the active site. nih.govnih.gov These studies have shown that the differential activation entropy, which is related to the conformational freedom of the substrate in the transition state, can be as important as the differential activation enthalpy in determining enantioselectivity. nih.govnih.gov For some substrates, the enantiomer that is preferred by entropy has a larger accessible volume and a higher number of allowed conformations within the active site. nih.govnih.gov

Computational Approaches to Understand Structure-Reactivity Relationships

Computational methods are also employed to establish relationships between the molecular structure of a substrate and its reactivity. For the elimination reactions of butanoate derivatives, computational studies have explored how changing substituents affects the reaction mechanism. acs.org For instance, replacing the ester group with a thioester or changing the leaving group can shift the mechanism along the spectrum from E2 (concerted) to E1cB (stepwise). acs.org

Electron-withdrawing substituents and poor leaving groups tend to favor an E1cB-like transition state. acs.org Quantum chemical calculations can quantify these effects by determining the energies of reactants, intermediates, transition states, and products for a series of related compounds. acs.org These calculations help to rationalize experimental observations, such as the stereochemical outcome of the reaction, and can be used to predict the behavior of new substrates. acs.org

Future Research Perspectives and Methodological Advancements

Development of Novel and Green Synthetic Routes for Ethyl 3-acetoxybutanoate

The chemical industry's shift towards sustainability has spurred significant research into "green" synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. For this compound and related chiral hydroxybutanoates, biocatalysis and chemoenzymatic approaches are at the forefront of this green revolution. nih.gov

Enzymes, acting as nature's catalysts, offer remarkable specificity and operate under mild conditions, making them ideal for green synthesis. nih.gov Research is increasingly focused on harnessing various enzymes for the production of optically pure precursors to this compound. nih.gov

Key Enzymatic Approaches:

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the stereoselective reduction of ketoesters to chiral alcohols. acs.org A significant challenge has been the inhibition of ADHs by high concentrations of substrate or product. acs.org Future research will likely focus on discovering or engineering novel ADHs, such as SmADH31 from Stenotrophomonas maltophilia, which exhibits high tolerance to both substrate and product, enabling more efficient and scalable bioreductions in aqueous systems. acs.org

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) from Candida antarctica B (CALB) has been effectively used in the resolution of (S)- and (R)-ethyl-3-hydroxybutyrate, a precursor to this compound. researchgate.net Future work will aim to improve the efficiency and recyclability of immobilized lipases for large-scale industrial production. researchgate.net

Other Biocatalysts: Enzymes like halohydrin dehalogenase and nitrilase are being explored for the synthesis of precursors like ethyl (R)-4-cyano-3-hydroxybutanoate. nih.govgoogle.com These biocatalytic routes provide alternatives to traditional chemical methods, often resulting in higher purity and reduced environmental impact. nih.gov

The development of whole-cell biocatalyst systems, where the necessary enzymes and cofactor regeneration systems are contained within a single microorganism, represents another promising frontier. researchgate.net This approach simplifies the process by eliminating the need for isolating and purifying enzymes, making the synthesis more cost-effective and scalable. researchgate.net

Advanced Catalyst Design for Enhanced Stereoselectivity and Productivity

The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical and fine chemical industries. For this compound, achieving high stereoselectivity is crucial. Asymmetric hydrogenation, a process that adds hydrogen to a molecule in a way that favors the formation of one enantiomer over the other, is a powerful tool for this purpose. nih.gov The effectiveness of this technique hinges on the design of the chiral catalyst.

Future research in this area is centered on developing novel transition metal catalysts with enhanced activity, selectivity, and broader substrate scope. nih.govajchem-b.com Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes featuring chiral ligands are the most widely utilized catalysts in this field. ajchem-b.comacs.org

Key Areas of Catalyst Development:

Novel Ligand Design: The chiral environment of the metal catalyst, which dictates the stereochemical outcome of the reaction, is controlled by its ligands. ajchem-b.com The development of new diphosphine and diamine ligands is a continuous effort to improve enantiomeric excess (ee) and catalyst turnover numbers (TON).

Mechanism-Driven Design: A deeper understanding of reaction mechanisms, such as the concerted six-membered transition state proposed for some Ru-catalyzed hydrogenations, allows for the rational design of more active and selective catalysts. nih.gov

Catalyst Robustness and Cost-Effectiveness: While metals like rhodium and iridium are highly effective, their cost can be a barrier. acs.org Research into more abundant and less expensive metals, or developing ruthenium catalysts with even higher efficiency to reduce catalyst loading, is an important goal. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, is a powerful technology that avoids the need for pressurized hydrogen gas and uses a more accessible noble metal. acs.org

| Catalyst System | Substrate Type | Key Advantages | Enantioselectivity (ee) |

| Ru/Diamine Complexes | Heteroaromatic Compounds | High yield and enantioselectivity. | Up to 99% |

| (S)-TolBINAP/PICA–Ru | Acylsilanes | Enables synthesis of chiral α-hydroxysilanes. | Up to 95% |

| MsDPEN–Cp*Ir Complex | Aromatic Heterocyclic Ketones | Nearly perfect enantioselectivity for various substrates. | Up to 99% |

| Rh-diphosphine Complexes | β-substituted acrylates | Robust method for synthesizing α- and β-amino acids. | High |

This table summarizes examples of advanced catalyst systems used in asymmetric hydrogenation to produce chiral alcohols, which are key precursors for compounds like this compound. nih.govajchem-b.com

Expanding the Synthetic Scope of this compound in Complex Molecule Synthesis

Chiral building blocks like ethyl 3-hydroxybutanoate and its derivatives are valuable intermediates for synthesizing more complex, biologically active molecules. nih.gov this compound, by virtue of its functional groups, can be readily transformed into various key structural motifs.

A primary area of application is in the pharmaceutical industry. For example, ethyl (R)-4-cyano-3-hydroxybutanoate, a closely related chiral synthon, is a critical intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). nih.govresearchgate.net It also serves as a precursor for the production of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.gov

Future research will focus on leveraging the stereocenter of this compound and its precursors to construct complex molecular architectures. This involves developing novel synthetic strategies where the compound serves as a starting point for multi-step syntheses. nih.govresearchgate.net The goal is to devise efficient and stereocontrolled routes to a wider range of pharmaceutical agents, agrochemicals, and other fine chemicals. nih.gov The development of methodologies that allow for the diastereoselective introduction of new stereocenters, guided by the existing chirality of the butanoate backbone, will be particularly valuable. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of chemistry and artificial intelligence (AI) is set to revolutionize synthetic planning and execution. For the synthesis of this compound and its application in more complex syntheses, AI and machine learning (ML) offer powerful tools to accelerate discovery and improve efficiency. eurekalert.orggpai.app

Applications of AI/ML in Synthesis:

Reaction Outcome Prediction: Predicting the outcome, yield, and selectivity of a chemical reaction has historically been a significant challenge. eurekalert.org Machine learning models, trained on vast datasets of known reactions, can now predict the products of a reaction with increasing accuracy. This technology can help chemists evaluate the feasibility of a proposed synthetic step without performing costly and time-consuming experiments. eurekalert.org

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reactant concentrations. ibm.com By analyzing how these variables interact, ML models can identify the optimal conditions to maximize yield and selectivity, a task that is often difficult to achieve through traditional one-variable-at-a-time experimentation. ibm.com

Retrosynthesis and Route Design: AI platforms are being developed to perform retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. This enables the rapid generation of novel synthetic routes that a human chemist might not have considered.

Catalyst and Ligand Design: Machine learning can be employed to screen virtual libraries of potential catalysts and ligands, identifying candidates with the desired properties for a specific transformation. digitellinc.com This accelerates the discovery of new, highly efficient catalysts for processes like asymmetric hydrogenation. digitellinc.com

Researchers are successfully using AI and machine learning to explain the selectivity of reactions by analyzing factors like sterics and orbitals. eurekalert.org This predictive power allows chemists to streamline the synthesis of natural products and pharmaceutical chemicals, ultimately reducing the number of trial-and-error experiments required. eurekalert.org

常见问题

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing Ethyl 3-acetoxybutanoate, and how do they resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify ester protons (~4.1–4.3 ppm for the ethyl group) and acetoxy protons (~2.0–2.1 ppm). -NMR distinguishes carbonyl carbons (e.g., 170–175 ppm for acetate carbonyl). Cross-validation with DEPT-135 can confirm carbon types .

- Infrared (IR) Spectroscopy : Key peaks include ester C=O (~1740 cm) and acetate C-O (~1240 cm). Compare with reference spectra of analogous esters (e.g., ethyl acetoacetate) to rule out impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of acetate or ethyl groups). Use electron ionization (EI) for structural elucidation .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

- Methodological Answer :

- Esterification : React 3-hydroxybutanoic acid with acetic anhydride in the presence of a catalyst (e.g., HSO) to form the acetoxy intermediate, followed by ethyl esterification using ethanol and acid. Monitor reaction progress via thin-layer chromatography (TLC) .

- Pitfalls : Hydrolysis of the acetoxy group under acidic conditions can occur. Use inert atmospheres (N) and controlled temperatures (40–60°C). Purify via fractional distillation (boiling point ~150–160°C) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and heat sources. Label with GHS warnings for skin/eye irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral separation techniques are effective?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase (hexane/isopropanol) to resolve enantiomers. Retention times and peak areas quantify purity .

- Polarimetry : Measure specific rotation ([α]) at 20°C. Compare with literature values for (R)- and (S)-enantiomers. Calibrate with racemic mixtures to validate sensitivity .

- NMR with Chiral Shift Reagents : Add Eu(hfc) to induce splitting of enantiomeric signals in -NMR. Requires deuterated solvents and low temperatures .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy barriers for reaction pathways (e.g., SN vs. tetrahedral intermediate formation). Use B3LYP/6-31G(d) basis sets for geometry optimization .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Analyze hydrogen-bonding interactions between the ester and nucleophiles (e.g., amines) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Conduct accelerated degradation tests at varying pH (2–10) and temperatures (25–60°C). Sample aliquots at intervals and quantify residual ester via GC-MS. Fit data to Arrhenius or Eyring equations to predict shelf life .

- Hydrolysis Mechanism : Use -NMR to track acetate cleavage. Under acidic conditions, protonation of the carbonyl accelerates hydrolysis; basic conditions promote nucleophilic attack. Stabilizers like antioxidants (e.g., BHT) can mitigate degradation .

Data Contradictions and Resolution

Q. Conflicting reports on the ester’s solubility in polar solvents: How to resolve discrepancies?

- Methodological Answer :

- Reproducibility Checks : Repeat solubility tests (e.g., in ethanol, water, DMSO) under standardized conditions (25°C, 1 atm). Document solvent purity and equilibration time.

- Ternary Phase Diagrams : Map solubility as a function of solvent composition (e.g., ethanol-water mixtures). Use turbidimetry or gravimetry for quantification. Discrepancies may arise from impurities or metastable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。